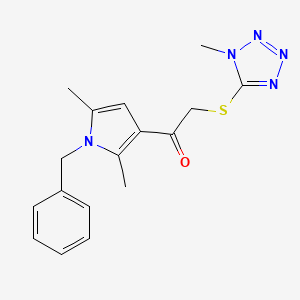

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one

CAS No.:

Cat. No.: VC14541860

Molecular Formula: C17H19N5OS

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N5OS |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |

| Standard InChI | InChI=1S/C17H19N5OS/c1-12-9-15(16(23)11-24-17-18-19-20-21(17)3)13(2)22(12)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3 |

| Standard InChI Key | AHPQZCDAMIJFNI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The molecule comprises three distinct domains:

-

A 2,5-dimethyl-1-benzylpyrrole core, providing aromaticity and lipophilicity.

-

A keto-thioether bridge (-C(=O)-S-) linking the pyrrole to the tetrazole moiety.

-

A 1-methyl-1H-tetrazole-5-yl group, introducing hydrogen-bonding capacity and metabolic stability .

The IUPAC name systematically describes this arrangement:

1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone.

Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₉N₅OS | |

| Molecular weight | 341.43 g/mol | |

| Canonical SMILES | CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C | |

| InChI Key | AHPQZCDAMIJFNI-UHFFFAOYSA-N | |

| PubChem CID | 2460650 |

The benzyl group at N1 of the pyrrole enhances lipid solubility, while the tetrazole's sulfur atom may participate in hydrophobic interactions or metal coordination .

Synthetic Pathways and Analytical Characterization

Emerging Research Directions

-

Antitubercular Agents

-

Kinase Inhibitor Scaffolds

-

The planar pyrrole core could align with ATP-binding pockets in tyrosine kinases.

-

-

Prodrug Development

-

Esterification of the ketone group may enhance oral bioavailability.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume